N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
"N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a synthetic thiophene derivative characterized by a tetrahydrobenzo[b]thiophene core substituted with a benzyl carboxamide group at position 3 and a 4-methylbenzamido moiety at position 2. The structural complexity of this molecule, featuring both aromatic and aliphatic substituents, allows for tailored interactions with biological targets, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
N-benzyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-16-11-13-18(14-12-16)22(27)26-24-21(19-9-5-6-10-20(19)29-24)23(28)25-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFFITOOOJFVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Pks 13 , a key enzyme involved in the synthesis of mycolic acid. Mycolic acid is a crucial component of the cell wall of mycobacteria, making it a perfect target for antitubercular agents.
Mode of Action
The compound interacts with its target, Pks 13, through a process known as docking . The molecules with the top score in docking are considered as better leads for designing new molecules which act against Pks 13. The compound’s interaction with Pks 13 inhibits the synthesis of mycolic acid, thereby disrupting the formation of the bacterial cell wall.
Biochemical Pathways
The inhibition of mycolic acid synthesis disrupts the normal functioning of the mycobacterium, leading to its death. This affects the mycolic acid pathway , a crucial biochemical pathway in mycobacteria. The downstream effects include the disruption of cell wall formation and the eventual death of the bacteria.
Biological Activity
N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings and case studies.
Synthesis and Characterization
The synthesis of this compound involves several steps starting from appropriate precursors. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Table 1: Characterization Data
| Technique | Result |
|---|---|
| NMR | Confirmed structural integrity |
| IR | Characteristic functional groups |
| MS | Molecular weight confirmation |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, its activity was assessed against the MCF-7 human breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value indicating its potential as an anticancer agent.
Table 2: Cytotoxicity Results
The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that it binds effectively to the VEGFR2 kinase receptor, which is crucial in angiogenesis and tumor growth.
Table 3: VEGFR2 Inhibition Assay Results
Case Study 1: Anticancer Activity
In a study published in early 2023, the compound was evaluated alongside other derivatives for their anticancer properties. The results indicated that it not only inhibited cell growth but also induced apoptosis in MCF-7 cells through cell cycle arrest at the S phase.
Case Study 2: Anti-inflammatory Properties
In addition to its anticancer potential, this compound exhibited anti-inflammatory activity. It demonstrated the ability to stabilize red blood cell membranes in hypotonic solutions, which is indicative of its protective effects against hemolysis.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.5 g/mol
The structure consists of a benzo[b]thiophene core substituted with a benzyl group and a 4-methylbenzamido moiety, which contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. The unique structure of N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide allows it to interact with cellular targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
Benzo[b]thiophene derivatives have been reported to possess antimicrobial activities against a range of pathogens. The incorporation of specific substituents on the benzo[b]thiophene scaffold enhances its efficacy against bacterial and fungal strains. This compound may similarly exhibit these properties, making it a candidate for further investigation in antimicrobial drug development .
Xanthine Oxidase Inhibition
Compounds structurally related to this compound have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. Inhibition of this enzyme can be beneficial for conditions such as gout and hyperuricemia . The design of this compound may allow it to serve as a lead for developing new xanthine oxidase inhibitors.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the benzo[b]thiophene ring system.
- Introduction of the benzyl and amido groups through nucleophilic substitution or coupling reactions.
- Final carboxamide formation via acylation methods.
These synthetic strategies are crucial for optimizing yield and purity for pharmacological studies .
Neuropharmacological Effects
Recent studies have explored the neuropharmacological effects of related compounds using model organisms such as zebrafish. These studies demonstrated that certain derivatives can influence neurotransmitter levels and exhibit anxiolytic-like effects. Such findings suggest that this compound may also have implications in treating anxiety disorders .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of similar compounds against various cancer cell lines. Results indicated promising IC50 values for cell proliferation inhibition, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
N-Benzyl Derivatives with Varying Amide Substituents
- Target Compound: Synthesized via coupling of 2-amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 4-methylbenzoyl chloride or activated esters, typically using coupling agents like EDC in DMSO. Purification by HPLC yields >95% purity .
- N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido) Derivative (Compound 16) : Synthesized by reacting the same amine precursor with 2-((1-methylimidazol-2-yl)thio)acetic acid. Yield: ~60–65% .
- N-Benzyl-2-[(trifluoroacetyl)amino] Derivative (Compound 7): Prepared by trifluoroacetylation of the amine precursor, yielding a highly electrophilic derivative .
Key Insight : The target compound’s synthesis mirrors that of other N-benzyl derivatives, but substituents like the 4-methylbenzamido group require precise coupling conditions to avoid side reactions .
Piperazine- and Piperidine-Containing Analogues
- Compound 122 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido Derivative) : Exhibits 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) due to hydrogen bonding with Phe288 via its amide linker .
- Compound 10 (N-Benzyl-2-[(4-methylpiperazinyl)acetyl]amino Derivative): Synthesized via alkylation of a chloroacetamido intermediate with 1-methylpiperazine, highlighting the role of basic nitrogen in enhancing solubility .
Key Insight : The target compound lacks the piperazine moiety seen in Compound 122, which may explain lower AChE inhibition. However, its 4-methylbenzamido group could enhance lipophilicity, affecting membrane permeability .
Antioxidant Activity
- Compound 92b (2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide): Shows 55.5% nitric oxide scavenging at 100 μM. The polar carboxamide and nitrile groups contribute to its activity .
Acetylcholinesterase (AChE) Inhibition
Anticancer Activity
- Pyrano[2,3-d]thiazole Derivatives (e.g., Compound 6a): IC₅₀ values <10 μM against multiple cancer cell lines, with low toxicity to normal cells .
Physicochemical Properties
Key Insight : The target compound’s higher molecular weight and LogP compared to Compound 92b suggest improved lipid solubility but reduced aqueous solubility, which may influence bioavailability .
Q & A
Q. What are the common synthetic routes for N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and what reaction conditions are critical for high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydrobenzo[b]thiophene core. Key steps include:
- Amide bond formation : Coupling of 4-methylbenzoyl chloride with the amino group of the tetrahydrobenzo[b]thiophene intermediate using coupling agents like EDC/HOBt in solvents such as dichloromethane (DCM) or ethanol .
- Benzylation : Introduction of the benzyl group via nucleophilic substitution or reductive amination, often requiring anhydrous conditions and catalysts like triethylamine (TEA) .
- Optimization : Critical parameters include temperature (often 0–25°C for sensitive steps), solvent polarity (DCM for low solubility intermediates, DMF for polar reactants), and stoichiometric control to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Tetrahydrobenzo[b]thiophene protons : Multiplets at δ 1.5–2.5 ppm (cyclohexene-like environment) .
- Amide NH : Broad singlet at δ 8.0–10.0 ppm .
- Aromatic protons : Distinct splitting patterns for benzyl and 4-methylbenzamido groups (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of amides) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
- HRMS : Accurate mass analysis ensures molecular formula validation (e.g., [M+H]+ peaks with <2 ppm error) .
Q. What initial biological screening assays are recommended for this compound, based on structurally similar derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or aldehyde oxidase (AO) inhibition using Ellman’s method or fluorescence-based assays, given structural similarity to neuroactive tetrahydrobenzo[b]thiophenes .
- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?
- Methodological Answer :
- Solvent choice : Replace DCM with ethanol or DMF for safer, scalable reactions; use microwave-assisted synthesis to reduce reaction time .
- Catalyst optimization : Screen alternatives to EDC (e.g., DMT-MM) for amide coupling to reduce byproducts .
- Purification strategies : Employ flash chromatography (gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) for high-purity yields .
Q. What strategies can resolve contradictions in biological activity data between studies on similar tetrahydrobenzo[b]thiophene derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line passage number, enzyme source) across studies to identify variability drivers .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 4-methylbenzamido vs. chloroacetamido) to isolate activity-contributing moieties .
- Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., IC50 determination with triplicate measurements) .
Q. What computational methods are suitable for predicting the metabolic pathways and potential toxicity of this compound?
- Methodological Answer :
- Metabolism prediction : Use tools like GLORY or ADMET Predictor to simulate Phase I/II metabolism, focusing on aldehyde oxidase (AO)-mediated oxidation due to the thiophene ring .
- Toxicity screening : Apply QSAR models to predict hepatotoxicity (e.g., mitochondrial toxicity) or genotoxicity (Ames test alerts) .
- Docking studies : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
